In Vitro Potency: (-)-Coniine vs. (+)-Coniine and Racemic (±)-Coniine at Human Fetal nAChR
The relative potencies of the coniine enantiomers on TE-671 cells expressing human fetal nicotinic neuromuscular receptors had the rank order of (-)-coniine > (±)-coniine > (+)-coniine [1]. A subsequent study quantified the difference in receptor activation using a membrane potential assay, finding that (-)-coniine was more effective at eliciting electrical changes in TE-671 cells than (+)-coniine, demonstrating clear stereoselectivity by the receptor [2].
| Evidence Dimension | Potency (Rank Order) |
|---|---|
| Target Compound Data | (-)-Coniine (Highest Potency) |
| Comparator Or Baseline | (±)-Coniine (Intermediate Potency) and (+)-Coniine (Lowest Potency) |
| Quantified Difference | Rank order: (-)-coniine > (±)-coniine > (+)-coniine |
| Conditions | TE-671 cell line expressing human fetal muscle-type nAChR; Membrane potential assay |
Why This Matters
This data definitively shows that the R-enantiomer is the most potent form for activating the target receptor, making (-)-coniine the essential choice for researchers investigating the pharmacology or toxicology of this specific receptor subtype.
- [1] Lee, S. T., Green, B. T., Welch, K. D., Pfister, J. A., & Panter, K. E. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061–2064. View Source
- [2] Green, B. T., Lee, S. T., Welch, K. D., Pfister, J. A., & Panter, K. E. (2013). Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine. Journal of Pharmacology and Experimental Therapeutics, 344(1), 295-307. View Source
